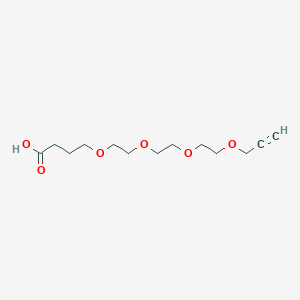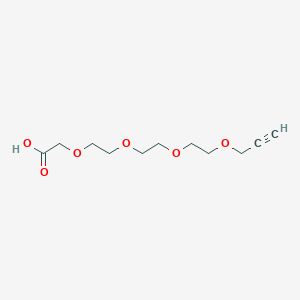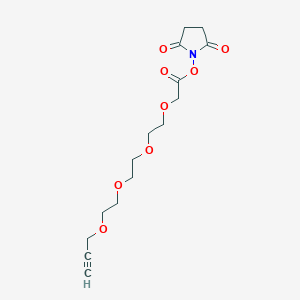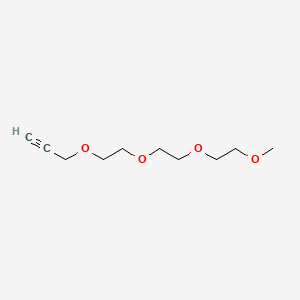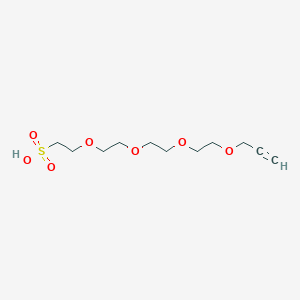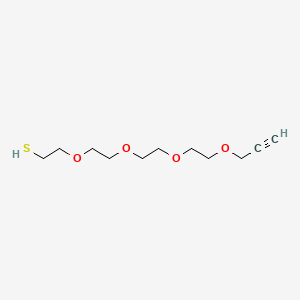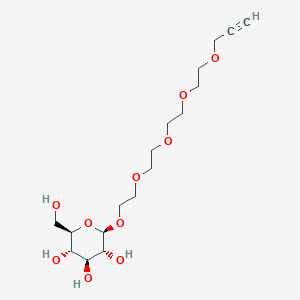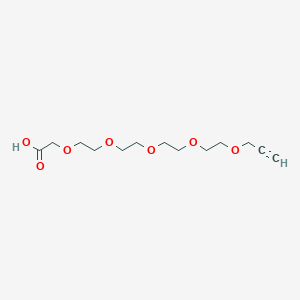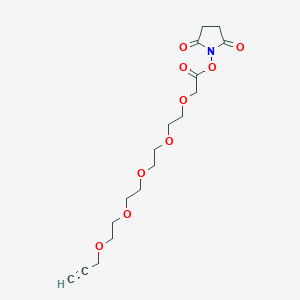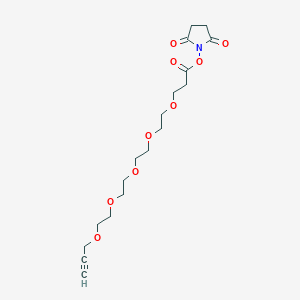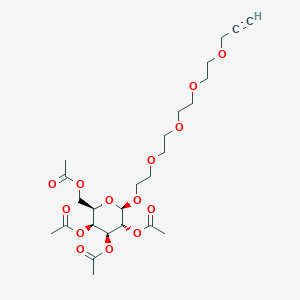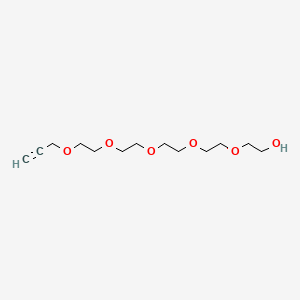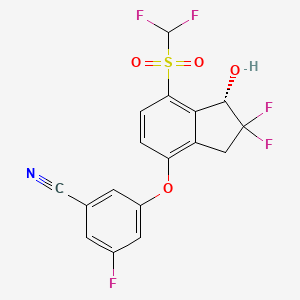
PT2399
Overview
Description
PT2399 is a first-in-class, orally available, small molecule inhibitor of hypoxia-inducible factor 2 that selectively disrupts the heterodimerization of hypoxia-inducible factor 2 alpha with hypoxia-inducible factor 1 beta . This compound displays potent antitumor activity in vivo and is primarily used in scientific research .
Preparation Methods
The synthesis of PT2399 involves several steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The detailed synthetic routes and reaction conditions are proprietary and not publicly disclosed. it is known that this compound is produced with high purity and is available in various quantities for research purposes .
Chemical Reactions Analysis
PT2399 undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions, leading to the formation of various oxidation products.
Reduction: The compound can also undergo reduction reactions, although specific details about the reagents and conditions are not widely available.
Substitution: this compound can participate in substitution reactions, where certain functional groups are replaced by others.
Common reagents and conditions used in these reactions are typically proprietary and not disclosed in public literature. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
PT2399 has a wide range of scientific research applications, including:
Mechanism of Action
PT2399 exerts its effects by directly binding to the hypoxia-inducible factor 2 alpha PAS B domain, with an inhibitory concentration 50 value of 6 nanomolar . This binding disrupts the ability of hypoxia-inducible factor 2 alpha to dimerize with hypoxia-inducible factor 1 beta, thereby inhibiting the expression of hypoxia-inducible factor 2 target genes . The inhibition of hypoxia-inducible factor 2 alpha leads to the suppression of tumor growth and other hypoxia-inducible factor 2-dependent cellular processes .
Comparison with Similar Compounds
PT2399 is unique in its high selectivity and potency as a hypoxia-inducible factor 2 alpha antagonist. Similar compounds include:
PT2385: Another hypoxia-inducible factor 2 alpha inhibitor with similar mechanisms of action.
Belzutifan (MK-6482): A second-generation hypoxia-inducible factor 2 alpha inhibitor that has shown clinical efficacy in treating von Hippel-Lindau-associated tumors.
Compared to these compounds, this compound is distinguished by its specific binding affinity and its potent antitumor activity in preclinical models .
Properties
IUPAC Name |
3-[[(1S)-7-(difluoromethylsulfonyl)-2,2-difluoro-1-hydroxy-1,3-dihydroinden-4-yl]oxy]-5-fluorobenzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H10F5NO4S/c18-9-3-8(7-23)4-10(5-9)27-12-1-2-13(28(25,26)16(19)20)14-11(12)6-17(21,22)15(14)24/h1-5,15-16,24H,6H2/t15-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXUSGDMIHGLCNC-HNNXBMFYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=CC(=C2C(C1(F)F)O)S(=O)(=O)C(F)F)OC3=CC(=CC(=C3)C#N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C2=C(C=CC(=C2[C@@H](C1(F)F)O)S(=O)(=O)C(F)F)OC3=CC(=CC(=C3)C#N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H10F5NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


